molecular formula C8H14O5 B12071316 D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- CAS No. 439685-73-1

D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy-

Cat. No.: B12071316
CAS No.: 439685-73-1
M. Wt: 190.19 g/mol
InChI Key: NIFJEQGFAKTKFF-KVPKETBZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- typically involves the use of specific organic reactions. One common method includes the acetylation of D-gulo-2-Octulose, followed by the removal of specific hydroxyl groups to form the anhydro and dideoxy structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of D-gulo-2-Octulose, 4,8-anhydro-1,3-dideoxy- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of industrial-grade reagents and equipment to handle larger quantities of reactants and products .

Mechanism of Action

Properties

CAS No.

439685-73-1

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

1-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]propan-2-one

InChI

InChI=1S/C8H14O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h5-8,10-12H,2-3H2,1H3/t5-,6+,7+,8+/m1/s1

InChI Key

NIFJEQGFAKTKFF-KVPKETBZSA-N

Isomeric SMILES

CC(=O)C[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O

Canonical SMILES

CC(=O)CC1C(C(C(CO1)O)O)O

Origin of Product

United States

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